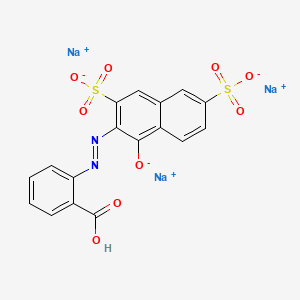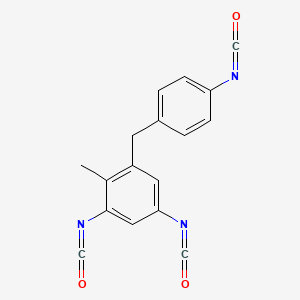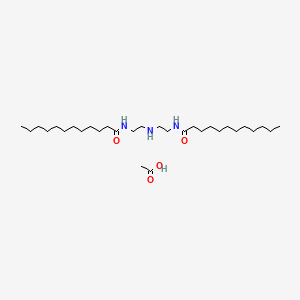
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate is a synthetic organic compound known for its vibrant red color. It is primarily used as a dye and pigment in various industries, including textiles, plastics, and paper. The compound is highly soluble in water and exhibits excellent light and heat resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate involves a multi-step chemical process. The primary steps include the diazotization of 2-aminobenzoic acid followed by coupling with 1-hydroxy-3,6-disulphonatonaphthalene. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually obtained as a red crystalline powder, which is then purified and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines and other related compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy and in the study of cellular structures.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Widely used as a dye in textiles, plastics, and paper products.
Mechanism of Action
The mechanism of action of Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The compound’s azo group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 3-((1-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)azo)benzoate
- Trisodium 4-hydroxy-5-((1-hydroxy-3-sulpho-6-(4-(2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-2-naphthyl)azo)benzene-1,3-disulphonato (5-)]cuprate (3-)
Uniqueness
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate is unique due to its specific structural features, which confer high solubility in water and excellent stability under various conditions. These properties make it particularly suitable for use in applications requiring robust performance and reliability .
Properties
CAS No. |
68806-09-7 |
|---|---|
Molecular Formula |
C17H9N2Na3O9S2 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
trisodium;3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H12N2O9S2.3Na/c20-16-11-6-5-10(29(23,24)25)7-9(11)8-14(30(26,27)28)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 |
InChI Key |
XRGYWPFBDZEYSY-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















